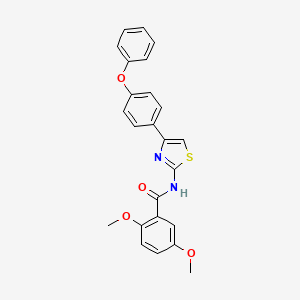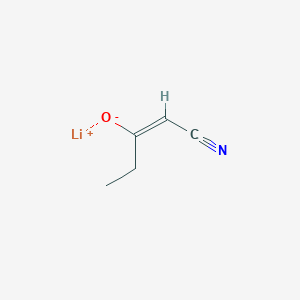![molecular formula C22H21N5O2 B2395644 N-(1-叔丁基-4-氧代吡唑并[3,4-d]嘧啶-5-基)-4-苯基苯甲酰胺 CAS No. 899945-40-5](/img/structure/B2395644.png)
N-(1-叔丁基-4-氧代吡唑并[3,4-d]嘧啶-5-基)-4-苯基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” is a chemical compound with the molecular formula C16H17N5O2 . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of compounds related to “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” has been reported in the literature. For example, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” include a molecular weight of 426.9 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 3, exact mass of 426.1207162 g/mol, monoisotopic mass of 426.1207162 g/mol, topological polar surface area of 106 Ų, and heavy atom count of 30 .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound has potent anti-proliferative effects.
实验室实验的优点和局限性
One of the main advantages of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is its potency and selectivity for MELK. This makes it a valuable tool for studying the role of MELK in cancer and other diseases. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experiments. Another area of interest is the investigation of the compound's potential as an immunosuppressive agent. Finally, there is also potential for the development of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide as a therapeutic agent for the treatment of malaria.
合成方法
The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide involves a multi-step process that includes the reaction of 4-phenylbenzoyl chloride with 1-tert-butyl-3,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification using column chromatography.
科学研究应用
癌症治疗(CDK2抑制)
另一项研究探索了吡唑并[3,4-d]嘧啶衍生物在癌症治疗中的应用。 化合物 14、13 和 15 对 CDK2 表现出显著的抑制活性,CDK2 是癌症治疗的一个有希望的靶点 。值得注意的是,化合物 14 的 IC50 值为 0.057 μM。
石化废水的增值利用
虽然与该化合物没有直接关系,但值得注意的是,石化废水可以被增值利用。 研究人员已经研究了从废水中回收十八烷基胺 (OA),它在确保聚丙烯 (PP) 基体的热稳定性中起着保护作用 。
属性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJPTQYGJJJZGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

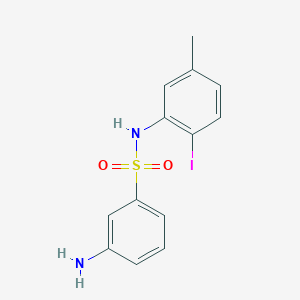
![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)
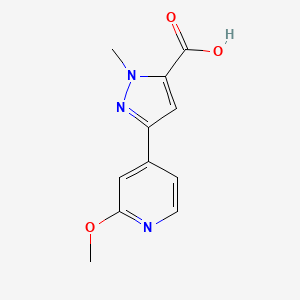
![2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide](/img/structure/B2395569.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2395571.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide](/img/structure/B2395573.png)
![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)
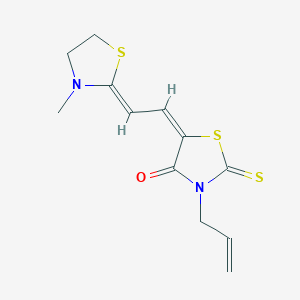
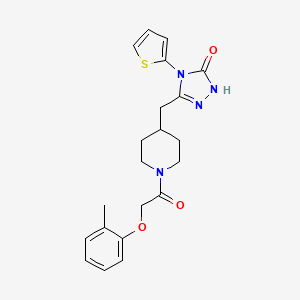
![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)

